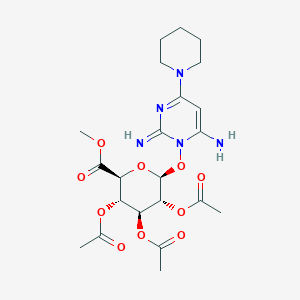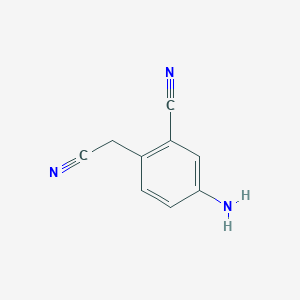![molecular formula C13H10N4O B13855793 2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and development.
Vorbereitungsmethoden
The synthesis of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance the synthetic utility of the compound .
Analyse Chemischer Reaktionen
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers like sodium hypochlorite and lead tetraacetate, as well as reducing agents and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of N-(2-pyridyl)amidines can yield 2-amino-[1,2,4]triazolo[1,5-a]pyridines .
Wissenschaftliche Forschungsanwendungen
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide has numerous scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These inhibitors are valuable for the treatment of diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, the compound has applications in material sciences, where it is used in the design of efficient light-emitting materials for phosphorescent OLED devices .
Wirkmechanismus
The mechanism of action of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of RORγt, the compound binds to the receptor and prevents its activation, thereby modulating the immune response . Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.
Vergleich Mit ähnlichen Verbindungen
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines . These compounds share a similar triazole-pyridine or triazole-pyrimidine scaffold but differ in their specific substituents and biological activities. For instance, 1,2,4-triazolo[1,5-a]pyrimidines have been studied for their antibacterial, antifungal, antiviral, and anticancer activities . The unique structure of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide, with its specific phenyl and carboxamide groups, contributes to its distinct biological properties and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H10N4O |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C13H10N4O/c14-11(18)10-7-4-8-17-13(10)15-12(16-17)9-5-2-1-3-6-9/h1-8H,(H2,14,18) |
InChI-Schlüssel |
VREJRPTXOBWJPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=C(C3=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)

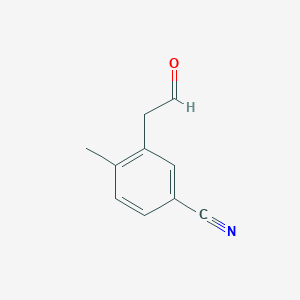
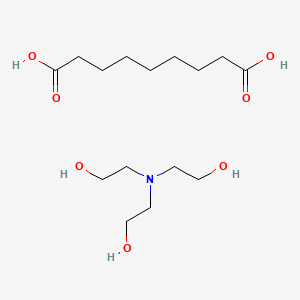

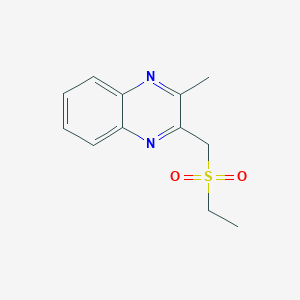

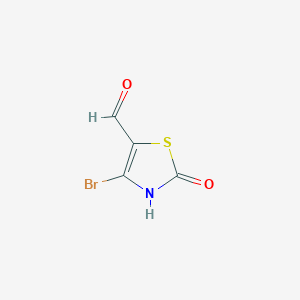
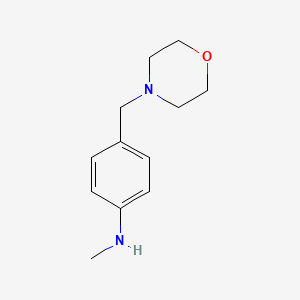
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)

